molecular formula C25H19N9 B8196399 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole

Cat. No.: B8196399
M. Wt: 445.5 g/mol
InChI Key: RXEGXHNIDYKMNS-UHFFFAOYSA-N
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Description

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9) is a carbazole-based tetraimidazole ligand with the molecular formula C₂₅H₁₉N₉ and a molecular weight of 445.48 g/mol . The compound features a central carbazole core substituted with four imidazole groups at positions 1, 3, 6, and 8, and a methyl group at the 9-position. Its synthesis involves palladium-mediated coordination chemistry, as demonstrated in the creation of a Pd₈ tetrafacial molecular barrel (PSMBR-1) for hosting hydrophobic fluorophores in aqueous media . The rotational flexibility of its imidazole groups enables dynamic host-guest interactions, making it valuable in supramolecular chemistry and biomedical applications, such as live-cell imaging .

Properties

IUPAC Name

1,3,6,8-tetra(imidazol-1-yl)-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N9/c1-30-24-20(10-18(31-6-2-26-14-31)12-22(24)33-8-4-28-16-33)21-11-19(32-7-3-27-15-32)13-23(25(21)30)34-9-5-29-17-34/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEGXHNIDYKMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2N3C=CN=C3)N4C=CN=C4)C5=C1C(=CC(=C5)N6C=CN=C6)N7C=CN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling as the Primary Methodology

The preparation of 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole predominantly relies on Ullmann coupling , a copper-catalyzed cross-coupling reaction between aryl halides and nucleophiles. This method is favored for its ability to form carbon-nitrogen bonds under controlled conditions, which is essential for attaching imidazole groups to the carbazole scaffold.

Key Reaction Components :

  • Precursor : 1,3,6,8-Tetraiodo-9-methyl-9H-carbazole (or tetrabromo analog) serves as the aryl halide substrate.

  • Nucleophile : Imidazole, deprotonated using a strong base such as potassium tert-butoxide.

  • Catalytic System : Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand enhances catalytic activity and stability.

  • Solvent : High-polarity solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate reagent solubility and reaction homogeneity.

Imidazole Coupling Reaction

The critical step involves substituting all four halogen atoms with imidazole groups. Adapted from the diimidazolylcarbazole synthesis in source, the tetra-substitution requires stringent conditions:

Representative Procedure :

  • Reagent Mixing :

    • 1,3,6,8-Tetraiodo-9-methyl-9H-carbazole (1 equiv), imidazole (8–10 equiv), CuI (0.2–0.5 equiv), and 1,10-phenanthroline (0.4–1.0 equiv) are combined in anhydrous DMF.

    • Potassium tert-butoxide (4–6 equiv) is added to deprotonate imidazole, generating the reactive nucleophile.

  • Thermal Activation :

    • The mixture is heated to 413–433 K under nitrogen for 48–72 hours , ensuring complete substitution. Prolonged heating at higher temperatures (433 K) may be necessary to drive the reaction to completion.

  • Workup and Purification :

    • After cooling, the reaction is quenched with water and extracted with dichloromethane.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

    • Recrystallization from ethyl acetate or column chromatography (silica gel, methanol/dichloromethane gradient) yields the pure product.

Table 1: Optimization Parameters for Ullmann Coupling

ParameterOptimal RangeImpact on Yield
Temperature413–433 KHigher temps improve kinetics but risk decomposition
Reaction Time48–72 hoursLonger durations ensure complete substitution
CuI Loading20–50 mol%Excess catalyst reduces side reactions
Imidazole Equivalents8–10 equivStoichiometric excess drives equilibrium

Structural and Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.7–9.1 ppm correspond to imidazole protons, while aromatic carbazole protons appear as multiplets between δ 7.5–8.2 ppm. The methyl group at position 9 resonates as a singlet near δ 3.8–4.0 ppm.

  • ¹³C NMR : Carbon signals for imidazole rings are observed at δ 120–135 ppm, with quaternary carbazole carbons appearing upfield (δ 140–150 ppm).

Mass Spectrometry (LCMS) :

  • Electrospray ionization (ESI) confirms the molecular ion peak at m/z 445.48 [M+H]⁺, consistent with the molecular formula C₂₅H₁₉N₉.

X-ray Diffraction Studies

Single-crystal X-ray analysis of coordination complexes derived from this ligand (e.g., PSMBR-1 MOF) reveals its tetraimidazole geometry and rotational flexibility. The imidazole rings exhibit free rotation around the C–N bonds, enabling conformational adaptability during MOF assembly.

Challenges and Practical Considerations

Solubility Limitations

The compound exhibits limited solubility in common organic solvents except DMF and DMSO, complicating purification and handling. Recrystallization from ethyl acetate partially mitigates this issue but may require repetitive cycles to achieve >95% purity.

Regioselectivity and Side Reactions

Achieving full substitution at all four positions without over-functionalization demands precise stoichiometry and temperature control. Competing side reactions, such as proto-dehalogenation or imidazole dimerization, are suppressed using excess imidazole and inert atmospheres.

Applications in Advanced Material Synthesis

MOF and Molecular Barrel Construction

The tetraimidazole ligand serves as a cornerstone for synthesizing Pd₈ tetrafacial molecular barrels (e.g., PSMBR-1). Treatment with cis-(tmeda)Pd(NO₃)₂ in aqueous medium produces water-soluble architectures capable of hosting hydrophobic fluorophores like coronene and perylene. These complexes demonstrate utility in live-cell imaging and drug delivery systems.

Catalytic and Host-Guest Applications

The open-barrel structure of PSMBR-1, stabilized by the tetraimidazole ligand, enables catalytic cycloaddition reactions and guest molecule encapsulation. This functionality is leveraged in organic synthesis and environmental remediation .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The imidazole groups can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole groups.

    Substitution: The imidazole groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole groups would yield imidazole N-oxides, while nucleophilic substitution could introduce various functional groups onto the imidazole rings.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C25H19N9C_{25}H_{19}N_9 and a molecular weight of approximately 445.48 g/mol. Its structure includes multiple imidazole groups attached to a carbazole backbone, which contributes to its electronic properties and reactivity. The presence of imidazole rings enhances its ability to facilitate charge transfer processes, making it suitable for applications in electronic devices .

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs) : The compound exhibits promising properties for use in OLEDs due to its ability to act as a hole transport material. Carbazole derivatives are known for their high thermal stability and good charge transport characteristics, which are critical for the efficiency and longevity of OLED devices .

Photovoltaics : The donor-acceptor structure inherent in 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole allows it to be utilized in organic solar cells. It can facilitate exciton dissociation and charge separation, which are essential processes for converting light into electricity .

Photocatalytic Applications

The compound's ability to absorb light and facilitate electron transfer makes it an excellent candidate for photocatalytic applications. It can be used in:

  • Water Splitting : To generate hydrogen fuel from water using solar energy.
  • Organic Synthesis : As a photocatalyst in various organic reactions, enhancing reaction rates and selectivity under light irradiation .

Case Studies and Research Findings

Several studies have documented the effectiveness of carbazole derivatives, including 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole:

StudyFocusFindings
Mi et al. (2003)OLEDsDemonstrated that carbazole-based materials exhibit superior charge transport properties compared to traditional materials .
Slodek et al. (2021)NLO PropertiesInvestigated the nonlinear optical properties of carbazole derivatives; found that extending π-conjugation improves optical responses significantly .
ResearchGate StudySynthesis & PropertiesHighlighted the synthesis routes for carbazole-containing polymers and their applications in optoelectronics .

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole groups can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole and related carbazole-imidazole derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole Four imidazoles (1,3,6,8), methyl (9) 445.48 Host-guest chemistry, fluorophore carrier, Pd₈ molecular barrel synthesis
9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole Two imidazoles (3,6), ethyl (9) 341.39 Optoelectronic applications (OLEDs), weak C–H⋯N/π interactions in crystal packing
3-(5-(1H-imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole One imidazole, pentenyl chain 367.45 Antimicrobial activity, DFT-supported HOMO-LUMO analysis
9-(1-Methyl-4-amino-1H-imidazol-5-yl)-9H-carbazole Amino-methylimidazole substituent 292.33 Intermediate for carboxamide derivatives, potential bioactive compound synthesis

Electronic and Supramolecular Properties

  • The tetraimidazole derivative exhibits enhanced host-guest capabilities due to multiple binding sites and rotational freedom, enabling encapsulation of polyaromatic hydrocarbons like coronene .
  • 9-Ethyl-3,6-bis(imidazolyl)carbazole shows twisted imidazole rings (dihedral angles: 55.8° and 43.7° relative to the carbazole plane), reducing π-π stacking but maintaining hole-transport properties for OLEDs .
  • 3-(Imidazolyl-pentenyl)carbazole demonstrates a HOMO-LUMO gap of ~3.5 eV, correlating with its redox stability and antimicrobial activity .

Hazard and Stability Profiles

  • The target compound carries H302/H315/H319/H335 hazard codes (oral toxicity, skin/eye irritation, respiratory sensitization) .

Biological Activity

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS No. 1808917-74-9) is a complex organic compound notable for its unique structure and potential biological activities. This compound features a carbazole core with four imidazole substituents and a methyl group, contributing to its diverse chemical properties and biological significance.

Chemical Structure and Properties

The molecular formula of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is C25H19N9, with a molecular weight of approximately 445.48 g/mol. The presence of multiple nitrogen-containing heterocycles enhances its electronic properties and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds containing imidazole groups often exhibit significant antimicrobial activity . Specifically, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole has demonstrated:

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to known antibacterial agents against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar to its antibacterial effects, the compound exhibits antifungal properties against several pathogenic fungi.

The following table summarizes some relevant findings on the antimicrobial activity of related compounds:

Compound NameActivity TypeMIC (µg/mL)Notes
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazoleAntibacterial<100Effective against E. coli and S. aureus
3,6-Di(1H-imidazol-1-yl)-9H-carbazoleAntifungal<50Notable antifungal activity
9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazoleAntibacterial<75Exhibits good antibacterial properties

The mechanisms through which 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole exerts its biological effects include:

  • Disruption of Cell Membrane Integrity : Similar to other alkaloids with high lipophilicity, this compound may penetrate bacterial cell membranes leading to increased permeability and subsequent cell death.
  • Inhibition of Efflux Pumps : The compound may inhibit bacterial efflux pumps that are responsible for antibiotic resistance.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound in various biological systems. For example:

  • Antimicrobial Efficacy : A study reported the efficacy of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole against drug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load in vitro and in vivo models.
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, and how do reaction conditions influence yield and purity?

  • Methodology : The ligand is synthesized via Ullmann-type C–N coupling reactions, as demonstrated in related carbazole derivatives (e.g., 9-Ethyl-3,6-bis(imidazol-1-yl)-9H-carbazole) using CuI catalysts and LiOt-Bu as a base in polar aprotic solvents like DMF . Optimized conditions (e.g., 413 K for 48 h under N₂) are critical for achieving yields >70%. Purification via silica gel chromatography or recrystallization ensures purity .
  • Key Parameters : Solvent choice (e.g., DMF or toluene/t-BuOH mixtures), stoichiometry of imidazole substituents, and temperature control to minimize side reactions .

Q. How is the structural integrity of this compound validated, and what techniques are essential for confirming its molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the title compound’s Pd₈ nanobarrel structure was resolved using SHELXTL software, revealing bond lengths (e.g., C–N ≈ 1.34 Å) and dihedral angles (e.g., 55.8° between imidazole and carbazole planes) . Complementary techniques include:

  • FTIR : Confirms imidazole N–H stretches (~3130 cm⁻¹) and carbazole aromatic C=C vibrations .
  • NMR : ¹H and ¹³C spectra verify substitution patterns (e.g., methyl group at δ ~4.0 ppm) .

Advanced Research Questions

Q. What challenges arise in designing experiments to study the coordination chemistry of this ligand with transition metals, and how are they mitigated?

  • Challenges : The unsymmetrical ligand geometry and rotational freedom of imidazole groups can lead to multiple linkage isomers .
  • Mitigation Strategies :

  • Use rigid co-ligands (e.g., tmeda) to enforce specific coordination modes .
  • Monitor reaction progress via ESI-MS to detect intermediates .
  • SC-XRD to resolve final structures and confirm regioselectivity .

Q. How can researchers resolve contradictions in host-guest binding data for Pd₈ nanobarrels derived from this ligand?

  • Methodology : Discrepancies in binding constants (e.g., coronene vs. perylene encapsulation) may arise from solvent polarity or guest size . Validate via:

  • Fluorescence quenching assays : Compare emission spectra of free vs. bound fluorophores .
  • Molecular dynamics simulations : Predict steric compatibility between host cavities (~12 Å diameter) and guests .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental findings?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), correlating with UV-Vis absorption maxima (~350 nm) .
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Q. How does the methyl group at the N9 position influence the compound’s photophysical properties compared to ethyl or propyl derivatives?

  • Methodology : Synthesize analogs (e.g., 9-Ethyl- or 9-Propyl-carbazoles) and compare:

  • PL Quantum Yields : Methyl derivatives show enhanced emission due to reduced steric hindrance .
  • Thermogravimetric Analysis (TGA) : Methyl groups improve thermal stability (decomposition >300°C) vs. bulkier substituents .

Q. What strategies are effective for studying weak intermolecular interactions (e.g., C–H⋯π) in crystalline phases of this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% C–H⋯N contacts) .
  • SC-XRD : Resolve non-classical hydrogen bonds (e.g., H⋯C distances ~2.85 Å) .

Q. How can this ligand be adapted for applications in live-cell imaging, and what biocompatibility tests are required?

  • Methodology :

  • Host-Guest Complexation : Encapsulate hydrophobic fluorophores (e.g., perylene) in Pd₈ barrels for aqueous solubility .
  • Cytotoxicity Assays : Test viability in mammalian cells (e.g., MTT assays) at <100 µg/mL concentrations .
  • Confocal Microscopy : Track intracellular fluorescence localization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole

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